1H-Pyrrole-2,3,5-tricarbaldehyde
Overview
Description
1H-Pyrrole-2,3,5-tricarbaldehyde is a heterocyclic organic compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol . This compound is characterized by the presence of three aldehyde groups attached to a pyrrole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1H-Pyrrole-2,3,5-tricarbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with an appropriate aldehyde precursor under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity . Specific reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency of the synthesis.
Chemical Reactions Analysis
1H-Pyrrole-2,3,5-tricarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Pyrrole-2,3,5-tricarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,3,5-tricarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1H-Pyrrole-2,3,5-tricarbaldehyde can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2,3-dicarbaldehyde: Lacks one aldehyde group compared to this compound, resulting in different reactivity and applications.
1H-Pyrrole-2,3,4-tricarbaldehyde:
The uniqueness of this compound lies in its specific arrangement of aldehyde groups, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1H-pyrrole-2,3,5-tricarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-2-5-1-6(3-10)8-7(5)4-11/h1-4,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRQLMUKQMWRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1C=O)C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512852 | |
Record name | 1H-Pyrrole-2,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81697-99-6 | |
Record name | 1H-Pyrrole-2,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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